5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

Solid-State Chemistry Crystallography Formulation Science

SAR library construction with 2-amino-1,3,4-oxadiazoles demands precise 5-aryl substitution to avoid invalidated structure-activity relationships. This 4-methylphenyl derivative provides a critical electronic and steric data point versus phenyl, 4-Cl, and 4-OMe analogs. • Solved single-crystal X-ray structure (N-H···N hydrogen-bonded network) enables rational co-crystal and polymorphism studies. • Favorable physicochemical profile: LogP 1.66, TPSA 64.9 Ų - optimized for derivatization via acylation, sulfonylation, or reductive amination. • Consistent 97% purity across major suppliers with full QA documentation for procurement reliability.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 33621-60-2
Cat. No. B1330750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
CAS33621-60-2
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)N
InChIInChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12)
InChIKeyAXAUHVYAAUVJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: Chemical and Structural Profile


5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine (CAS: 33621-60-2) is a heterocyclic aromatic amine belonging to the 2-amino-1,3,4-oxadiazole class. Its structure features a central oxadiazole ring substituted with a primary amine at the 2-position and a 4-methylphenyl (p-tolyl) group at the 5-position [1]. This specific substitution pattern is foundational to the compound's potential as a building block in medicinal chemistry and materials science, where modifications of the aryl group are known to tune properties like lipophilicity and molecular packing [2]. The compound has a molecular formula of C9H9N3O, a molecular weight of 175.19 g/mol, and is characterized by a well-defined crystalline structure [1].

The Risk of Generic Substitution: Why the 4-Methylphenyl Moiety is Not Interchangeable


Substituting this compound with a close analog (e.g., 4-methoxyphenyl, 4-chlorophenyl, or unsubstituted phenyl derivative) without experimental verification poses a significant scientific risk. In 1,3,4-oxadiazole chemistry, the electronic and steric nature of the aryl substituent at the 5-position is a primary driver of target binding affinity, enzyme inhibition selectivity, and solid-state properties like solubility and crystal packing [1]. For example, class-level SAR studies demonstrate that a para-methyl group can dramatically alter biological activity compared to other substituents [2]. Similarly, the specific hydrogen-bonding network formed by the 2-amino and oxadiazole nitrogens, as characterized for this compound, directly impacts its stability, melting point, and potential for co-crystallization [3]. Generic substitution with an in-class compound lacking this precise substitution pattern would therefore invalidate any established structure-activity relationship or formulation protocol.

Quantitative Evidence Guide for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine Selection


Crystal Structure and Hydrogen-Bonding Network

This compound crystallizes in a monoclinic system with a specific three-dimensional N-H···N hydrogen-bonding network that differentiates its solid-state properties from other substituted oxadiazoles [1].

Solid-State Chemistry Crystallography Formulation Science

Physicochemical Properties and Predicted Bioavailability Profile

The compound exhibits a unique combination of physicochemical properties, including a specific melting point and a calculated LogP that places it within a desirable lipophilicity range for CNS or intracellular target engagement, differentiating it from more hydrophilic or lipophilic analogs .

Medicinal Chemistry ADME Prediction Drug-likeness

Potential as a Scaffold for Antimicrobial Agents (Class-Level Inference)

While specific MIC data for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine against a defined microbial panel is not available in the public domain, a direct SAR study on a closely related series of 5-substituted-2-amino-1,3,4-oxadiazoles provides a quantitative framework for its potential [1].

Antimicrobial Research Medicinal Chemistry Scaffold Hopping

Electron-Transporting Potential in OLED Materials (Class-Level Inference)

The 1,3,4-oxadiazole moiety is well-established as an electron-transporting and hole-blocking unit in organic light-emitting diodes (OLEDs). The electron affinity of the oxadiazole ring is a critical parameter that can be tuned by the attached aromatic substituents [1].

Materials Science Organic Electronics OLEDs

Recommended Research and Industrial Applications for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine


Focused Library Synthesis for Antimicrobial Screening

Based on the class-level inference that the 5-aryl substituent is a key driver of antimicrobial activity in 2-amino-1,3,4-oxadiazoles [1], procuring this specific 5-(4-methylphenyl) derivative is a rational next step for any research group building a structure-activity relationship (SAR) library. Its unique electronic and steric profile (para-methyl) provides a critical data point when compared to other 5-aryl analogs (e.g., phenyl, 4-methoxyphenyl, 4-chlorophenyl) to elucidate the optimal substitution pattern for antimicrobial potency.

Crystallography and Solid-State Formulation Studies

The well-characterized single-crystal structure of this compound provides a direct and unique advantage for researchers studying polymorphism, co-crystal formation, or solid-state stability [1]. The detailed knowledge of its three-dimensional N-H···N hydrogen-bonded network, unit cell dimensions, and space group allows for the rational design of co-formers or the prediction of physical stability, which is a critical differentiator from less-characterized in-class compounds. Procurement for these studies is justified by the existence of a high-quality, publicly available crystallographic data set [1].

Synthesis of Novel Organic Semiconductors

The electron-deficient 1,3,4-oxadiazole core is a privileged scaffold in materials science for its electron-transporting properties [1]. Procuring 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine as a synthetic intermediate enables the construction of novel bipolar or electron-transporting materials for OLEDs or organic photovoltaics (OPVs). The para-methylphenyl group serves as a specific handle to fine-tune the solubility, thermal properties (e.g., glass transition temperature), and electron affinity of the final material, distinguishing it from building blocks with other aryl substitutions [2].

Medicinal Chemistry Lead Optimization

The compound's favorable predicted physicochemical profile (LogP of 1.66, TPSA of 64.9 Ų) supports its use as a core scaffold in medicinal chemistry [1]. Researchers can use this amine as a starting point for derivatization (e.g., acylation, sulfonylation, or reductive amination) to generate novel analogs with improved potency and drug-like properties. The specific 4-methylphenyl substituent provides a distinct balance of lipophilicity and potential for π-stacking interactions, which may lead to unique selectivity or potency profiles not observed with other in-class compounds [2].

Technical Documentation Hub

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